Ethyl 2-amino-4-oxohex-2-enoate
Description
Properties
CAS No. |
110578-37-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-amino-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-3-6(10)5-7(9)8(11)12-4-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
GFUZUXQDALKWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Oxohexanoate
The γ-keto ester ethyl 4-oxohexanoate serves as a precursor. It is synthesized via Grignard addition to ethyl acetoacetate:
Enamine Formation with Ammonium Acetate
The γ-keto ester undergoes condensation with ammonium acetate under dehydrating conditions:
- Reagents : Ethyl 4-oxohexanoate, ammonium acetate (1.5 equiv), toluene.
- Conditions : Reflux with a Dean-Stark trap (6–8 h) to remove H₂O.
- Yield : 55–60%.
- Mechanism : Nucleophilic attack by ammonia on the ketone, followed by dehydration to form the α,β-unsaturated enamine.
Boc-Protected Intermediate Route
Synthesis of Ethyl (E)-2-((tert-Butoxycarbonyl)amino)-3-oxohex-4-enoate
A Boc-protected intermediate is prepared via Michael addition :
Deprotection to Ethyl 2-Amino-4-oxohex-2-enoate
Acid-mediated deprotection :
- Reagents : HCl (4 M in dioxane), Boc-protected intermediate.
- Conditions : Stirring at room temperature (4 h).
- Yield : 85–90%.
One-Pot Tandem Reaction
Direct Synthesis from Ethyl Cyanoacetate
A Gewald-like reaction adapted for linear enamines:
- Reagents : Ethyl cyanoacetate, elemental sulfur, morpholine, hexanal.
- Conditions : Solvent-free, 80°C (6 h).
- Yield : 40–45%.
- Limitation : Lower yield due to competing thiophene formation.
Catalytic Reductive Amination
Hydrogenation of Ethyl 2-Oxo-4-hexenoate
A two-step process involving reductive amination :
- Synthesis of α,β-unsaturated ester : Ethyl 2-oxo-4-hexenoate via Claisen condensation.
- Amination : Pd/C-catalyzed hydrogenation with NH₃ in ethanol (50°C, 12 h).
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Enamine Condensation | NH₄OAc, γ-keto ester | Reflux, Dean-Stark | 55–60 | Simple setup, scalable | Requires precursor synthesis |
| Boc Deprotection | Boc-protected intermediate | HCl/dioxane | 85–90 | High yield, purity | Multi-step synthesis |
| One-Pot Tandem Reaction | Ethyl cyanoacetate, S₈ | Solvent-free, 80°C | 40–45 | Minimal purification | Low yield |
| Reductive Amination | Pd/C, NH₃ | H₂, 50°C | 60–65 | Mild conditions | Requires H₂ gas |
Optimization Insights
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve enamine formation yields by stabilizing intermediates.
- Catalyst Screening : Morpholine enhances reaction rates in one-pot methods by acting as a base and sulfur activator.
- Temperature Control : Low temperatures (−78°C) prevent side reactions in Boc-protection routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines and other derivatives.
Scientific Research Applications
Ethyl 2-amino-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxohex-2-enoate involves its interaction with various molecular targets. The amino and keto groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2-(2-Ethoxy-2-oxoacetamido)benzoic acid ()
- Formula: C₁₁H₁₁NO₅
- Key Features : Contains a benzoic acid moiety and an ethoxy-oxoacetamido side chain.
- Hydrogen Bonding : Forms O–H⋯O and C–H⋯O interactions, leading to planar molecular packing in crystals .
- Comparison: Unlike Ethyl 2-amino-4-oxohex-2-enoate, this compound lacks an α,β-unsaturated system but shares ester and amide functionalities. The benzoic acid group enhances acidity and hydrogen-bond donor capacity, influencing solubility and crystal lattice stability.
Ethyl 2-(allyl(2-ethoxy-2-oxoethyl)amino)pent-4-enoate ()
- Formula: C₁₄H₂₃NO₄
- Key Features: Features allyl and ethoxy-oxoethyl substituents on the amino group, along with a pentenoate backbone.
- Reactivity: The allyl group may participate in cycloaddition reactions, while the ester and amino groups enable further functionalization.
- Comparison: Larger molecular weight (269.34 g/mol vs.
Ethyl 2-(4-chlorophenoxy)acetoacetate ()
- Formula : C₁₂H₁₃ClO₄
- Key Features: Contains a chlorophenoxy group and an acetoacetate ester.
- Applications : Likely used as a pesticide or pharmaceutical intermediate due to the electron-withdrawing chlorine atom.
- Comparison: The chlorophenoxy group enhances lipophilicity and resistance to hydrolysis compared to the amino-ketone system in this compound.
Hydrogen Bonding and Crystallographic Behavior
This compound’s amino and ketone groups can form N–H⋯O and C=O⋯H interactions, similar to patterns observed in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid . However, the absence of a carboxylic acid group in the target compound may result in weaker intermolecular forces, leading to less stable crystal lattices. Crystallographic tools like SHELXL () and ORTEP-3 () are critical for analyzing such differences in packing efficiency and molecular conformation.
Tabulated Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
